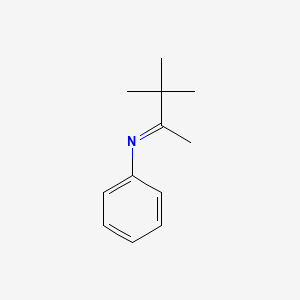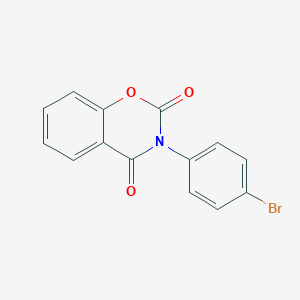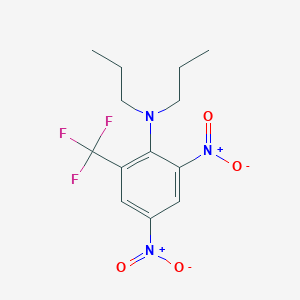
Diethyl chlorocarbonimidate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl chlorocarbonimidate is an organic compound with the chemical formula C₅H₁₀ClNO. It is a versatile reagent used in organic synthesis, particularly in the formation of carbamates and ureas. This compound is known for its reactivity and ability to introduce the chlorocarbonimidate functional group into various molecules.
准备方法
Synthetic Routes and Reaction Conditions
Diethyl chlorocarbonimidate can be synthesized through several methods. One common method involves the reaction of diethylamine with phosgene, followed by the addition of hydrogen chloride. The reaction is typically carried out under controlled conditions to ensure the safety and purity of the product.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors with precise temperature and pressure controls. The use of phosgene, a highly toxic and reactive gas, requires stringent safety measures and specialized equipment to prevent any hazardous incidents.
化学反应分析
Types of Reactions
Diethyl chlorocarbonimidate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form carbamates and ureas.
Hydrolysis: In the presence of water, it hydrolyzes to form diethylamine and carbon dioxide.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Amines: Reacts with primary and secondary amines under mild conditions to form carbamates.
Water: Hydrolysis occurs readily in aqueous environments.
Alcohols: Can react with alcohols to form esters.
Major Products Formed
Carbamates: Formed by the reaction with amines.
Ureas: Formed by the reaction with primary amines.
Esters: Formed by the reaction with alcohols.
科学研究应用
Diethyl chlorocarbonimidate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the chlorocarbonimidate group into molecules.
Biology: Employed in the modification of biomolecules for various studies.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of diethyl chlorocarbonimidate involves its reactivity with nucleophiles. The chlorocarbonimidate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity allows it to form stable carbamate and urea linkages, which are essential in various chemical and biological processes.
相似化合物的比较
Similar Compounds
Diethyl carbonate: Used as a solvent and reagent in organic synthesis.
Diethyl azodicarboxylate: Employed in the Mitsunobu reaction and other organic transformations.
Diethyl malonate: Used as a building block in the synthesis of various organic compounds.
Uniqueness
Diethyl chlorocarbonimidate is unique due to its ability to introduce the chlorocarbonimidate functional group into molecules, which is not commonly found in other similar compounds. This unique reactivity makes it a valuable reagent in organic synthesis and various industrial applications.
属性
CAS 编号 |
24770-45-4 |
|---|---|
分子式 |
C5H10ClNO2 |
分子量 |
151.59 g/mol |
IUPAC 名称 |
N-chloro-1,1-diethoxymethanimine |
InChI |
InChI=1S/C5H10ClNO2/c1-3-8-5(7-6)9-4-2/h3-4H2,1-2H3 |
InChI 键 |
ANTFPCQMKHRRTO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=NCl)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


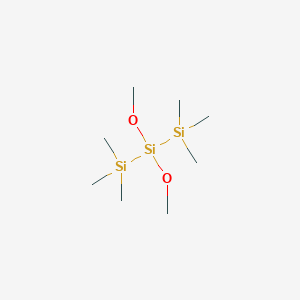

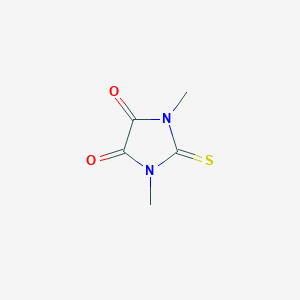


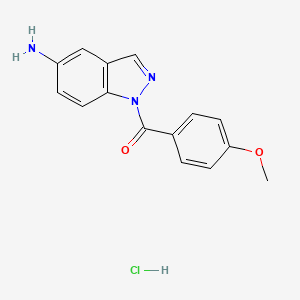
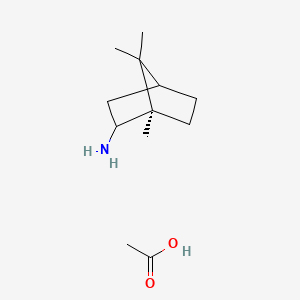
![Tris[4-(trifluoromethyl)phenyl]phosphane oxide](/img/structure/B14708892.png)
